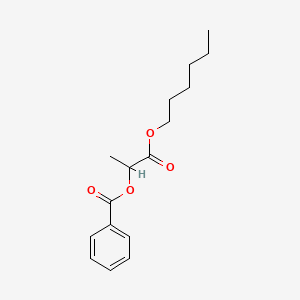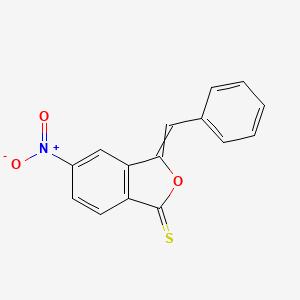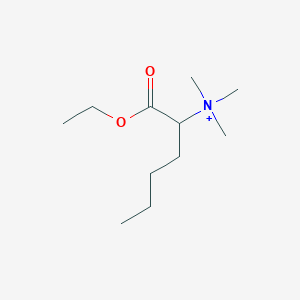
1-Ethoxy-N,N,N-trimethyl-1-oxohexan-2-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-N,N,N-trimethyl-1-oxohexan-2-aminium is a quaternary ammonium compound with the molecular formula C11H24NO2. This compound is known for its surfactant properties and is used in various industrial and research applications. It is characterized by the presence of an ethoxy group, a trimethylammonium group, and a hexanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-N,N,N-trimethyl-1-oxohexan-2-aminium typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethylhexan-2-aminium with ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and performance.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-N,N,N-trimethyl-1-oxohexan-2-aminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the substituent introduced, such as ethers or esters.
Scientific Research Applications
1-Ethoxy-N,N,N-trimethyl-1-oxohexan-2-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates
Properties
CAS No. |
65144-49-2 |
|---|---|
Molecular Formula |
C11H24NO2+ |
Molecular Weight |
202.31 g/mol |
IUPAC Name |
(1-ethoxy-1-oxohexan-2-yl)-trimethylazanium |
InChI |
InChI=1S/C11H24NO2/c1-6-8-9-10(12(3,4)5)11(13)14-7-2/h10H,6-9H2,1-5H3/q+1 |
InChI Key |
XUPKTVCLTCTTQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCC)[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


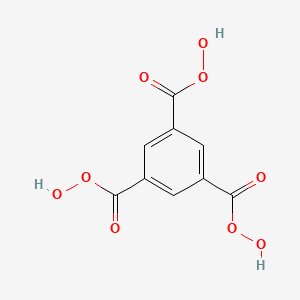
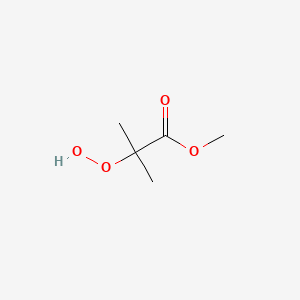
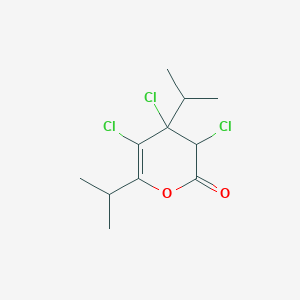
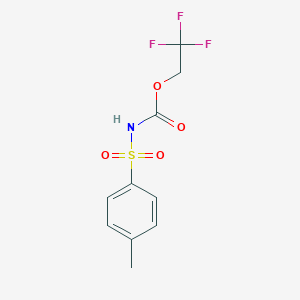
![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
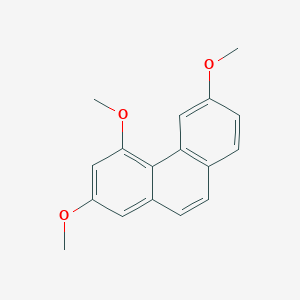
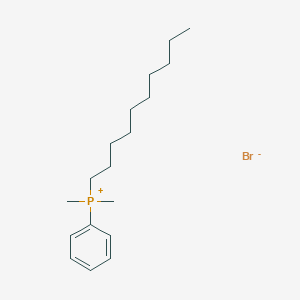
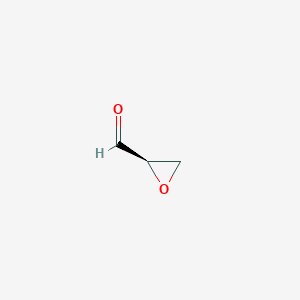
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
